3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one
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Overview
Description
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are oxygen-containing aromatic heterocycles This compound is characterized by the presence of a bromophenyl group at the 3-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the chromenone core
Mechanism of Action
Mode of Action
It’s worth noting that bromophenyl compounds have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its biological activity are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The process begins with the acylation of a bromophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization to form the chromenone core. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of chromenone-quinones.
Reduction: Formation of dihydrochromenones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Similar structure with an acetoxy group at the 7-position.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole moiety and a hydroxy group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Features a pyrazoline ring and a sulfonamide group.
Uniqueness
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its bromophenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromophenyl)-6-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)21(22(24)25-19)16-8-5-9-17(23)13-16/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWYTIFOSBLXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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